molecular formula C17H17FN4OS B11765451 4-(2-Ethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol

4-(2-Ethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11765451
M. Wt: 344.4 g/mol
InChI Key: XLMSAZMZNHXLGR-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of ethoxyphenyl and fluorophenyl groups, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the ethoxyphenyl and fluorophenyl groups. Common reagents used in these reactions include hydrazine, ethyl orthoformate, and various halogenated compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques such as microwave-assisted synthesis and high-throughput screening to optimize reaction conditions and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole derivative.

    Substitution: The ethoxyphenyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted triazoles. These derivatives may exhibit different chemical and biological properties, making them valuable for further research and development.

Scientific Research Applications

4-(2-Ethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Triazole derivatives are known for their antifungal, antibacterial, and anticancer activities. This compound may be explored for its potential therapeutic applications.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The ethoxyphenyl and fluorophenyl groups may enhance its binding affinity and selectivity towards certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenyl)-5-(((4-chlorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol
  • 4-(2-Propoxyphenyl)-5-(((4-bromophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol
  • 4-(2-Butoxyphenyl)-5-(((4-iodophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-(2-Ethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol stands out due to the presence of the ethoxy and fluorophenyl groups. These groups may impart unique electronic and steric properties, influencing the compound’s reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C17H17FN4OS

Molecular Weight

344.4 g/mol

IUPAC Name

4-(2-ethoxyphenyl)-3-[(4-fluoroanilino)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17FN4OS/c1-2-23-15-6-4-3-5-14(15)22-16(20-21-17(22)24)11-19-13-9-7-12(18)8-10-13/h3-10,19H,2,11H2,1H3,(H,21,24)

InChI Key

XLMSAZMZNHXLGR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NNC2=S)CNC3=CC=C(C=C3)F

Origin of Product

United States

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